molecular formula C17H22N8 B6474608 N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine CAS No. 2640959-18-6

N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B6474608
CAS No.: 2640959-18-6
M. Wt: 338.4 g/mol
InChI Key: RFBDUIFKZWIIES-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with an ethylamine group at position 2, a methyl group at position 4, and a piperazine-linked pyrazolo[1,5-a]pyrazine moiety at position 4. The piperazine linker enhances solubility and conformational flexibility, while the pyrazolo[1,5-a]pyrazine group may modulate electronic properties and target binding .

Properties

IUPAC Name

N-ethyl-4-methyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8/c1-3-18-17-21-13(2)12-15(22-17)23-8-10-24(11-9-23)16-14-4-5-20-25(14)7-6-19-16/h4-7,12H,3,8-11H2,1-2H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBDUIFKZWIIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to be purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions. This suggests that the compound could potentially interact with enzymes or receptors involved in purine metabolism.

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to have beneficial properties as antimetabolites in purine biochemical reactions. Antimetabolites are substances that interfere with the normal metabolic processes within cells, often by mimicking the structure of a natural metabolite. This allows them to inhibit the enzymes involved in the metabolic process, thereby disrupting the normal function of the cell.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, including the compound , are known to act as antimetabolites in purine biochemical reactions. Purine metabolism is a key biochemical pathway in cells, involved in the synthesis and degradation of purines that are essential components of DNA, RNA, and cellular energy systems. By acting as antimetabolites, these compounds can disrupt purine metabolism, potentially leading to effects such as inhibition of DNA and RNA synthesis, disruption of cellular energy production, and induction of cell death.

Biological Activity

N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine, a compound characterized by its complex structure and potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action, supported by relevant data and case studies.

Structural Overview

The compound is defined by the following molecular characteristics:

PropertyValue
Molecular Formula C17_{17}H21_{21}N7_{7}
Molecular Weight 323.4 g/mol
CAS Number 2380179-42-8

This structure incorporates a pyrimidine core substituted with a pyrazolo[1,5-a]pyrazin moiety and a piperazine ring, which are known for their pharmacological relevance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including those similar to this compound. The compound's effectiveness has been evaluated using various cancer cell lines.

  • Mechanism of Action
    • The compound exhibits cytotoxic effects through apoptosis induction in cancer cells. This is achieved by modulating key apoptotic pathways involving caspases (caspase 3, 8, and 9) and influencing the expression of pro-apoptotic proteins like Bax and p53 .
    • Autophagy Induction : It also promotes autophagy, evidenced by increased formation of autophagosomes and upregulation of beclin-1, alongside mTOR inhibition .
  • Case Studies
    • A study involving similar pyrazolo derivatives demonstrated that they exhibited stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a promising therapeutic index .
    • Another investigation into related compounds indicated that structural modifications could enhance biological activity against various cancers, underscoring the importance of the pyrazolo scaffold in drug design .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with other similar compounds is essential.

Compound NameIC50_{50} (µM)Mechanism of Action
N-Ethyl-Pyrazolo Compound (N-Ethyl derivative)15Apoptosis via caspase activation
Cisplatin10DNA cross-linking
Pyrazolo[1,5-a]pyrimidine derivative20Autophagy induction

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name / ID Core Structure Key Substituents Biological Relevance / Notes Reference
Target Compound Pyrimidine - N-ethyl (C2)
- Methyl (C4)
- Piperazine-pyrazolo[1,5-a]pyrazine (C6)
Hypothesized kinase inhibition (RET) or antimicrobial activity due to piperazine flexibility
(R)-6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine (10) Pyrimidine - (R)-2-(Methoxymethyl)pyrrolidine (C6)
- Pyrazole (C2)
Improved selectivity for adenosine receptors due to chiral pyrrolidine
5,7-Di(furan-2-yl)-3-(p-tolydiazenyl)pyrazolo[1,5-a]pyrimidin-2-amine Pyrazolo[1,5-a]pyrimidine - Furan rings (C5, C7)
- p-Tolyl diazenyl (C3)
Enhanced antimicrobial activity vs. thiophene analogs
4-(6-(4-((6-Methoxypyridin-3-yl)methyl)piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile (Formula I) Pyrazolo[1,5-a]pyridine - Methoxypyridinyl-piperazine (C6)
- Cyano (C3)
RET kinase inhibition; crystalline form improves bioavailability
N-[2-(4-Morpholinyl)ethyl]-5-propyl-6-{[2′-(2H-tetrazol-5-yl)-4-biphenylyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine - Tetrazolyl biphenyl (C6)
- Morpholinylethyl (N7)
Angiotensin II receptor antagonism; tetrazole enhances metabolic stability

Key Findings from Comparative Studies

Piperazine vs. Pyrrolidine Linkers: The target compound’s piperazine linker (vs. Piperazine derivatives in exhibit RET kinase inhibition, suggesting similar applications for the target compound .

Pyrazine vs. Pyrimidine Cores :

  • Pyrazolo[1,5-a]pyrazine (target) has a larger π-system than pyrazolo[1,5-a]pyrimidine (Formula I), which may alter electronic distribution and hydrogen-bonding capacity .

Substituent Impact on Bioactivity: Antimicrobial Activity: Furan/thiophene substituents () increase lipophilicity and membrane penetration compared to the target’s methyl and ethyl groups . Kinase Inhibition: Cyano groups (Formula I) enhance potency, while the target’s N-ethyl group may reduce off-target effects .

Synthetic Accessibility :

  • Microwave-assisted synthesis () improves yields for pyrazolo[1,5-a]pyrimidines but may require optimization for the target’s pyrazine core .

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